N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Nrf2 ARE HepG2

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic small-molecule oxalamide featuring a hybrid scaffold that incorporates indoline, furan, and 4-methoxyphenyl moieties tethered via an ethylenediamine bridge to an oxalamide core. It is classified as a research compound with a molecular formula of C₂₃H₂₃N₃O₄, a molecular weight of approximately 405.45 g/mol, and is typically supplied at a purity of ≥95%.

Molecular Formula C23H23N3O4
Molecular Weight 405.454
CAS No. 898416-39-2
Cat. No. B2843025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
CAS898416-39-2
Molecular FormulaC23H23N3O4
Molecular Weight405.454
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
InChIInChI=1S/C23H23N3O4/c1-29-18-10-8-17(9-11-18)25-23(28)22(27)24-15-20(21-7-4-14-30-21)26-13-12-16-5-2-3-6-19(16)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28)
InChIKeyHDRGVVDJQSIXRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide (CAS 898416-39-2): Structural Classification and Core Physicochemical Characteristics


N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a synthetic small-molecule oxalamide featuring a hybrid scaffold that incorporates indoline, furan, and 4-methoxyphenyl moieties tethered via an ethylenediamine bridge to an oxalamide core [1]. It is classified as a research compound with a molecular formula of C₂₃H₂₃N₃O₄, a molecular weight of approximately 405.45 g/mol, and is typically supplied at a purity of ≥95% . The compound is of interest to medicinal chemists due to the privileged nature of its constituent heterocycles, which are frequently associated with kinase inhibition and anticancer activity in structurally related chemotypes [2].

Procurement Risk for CAS 898416-39-2: Why Oxalamide Analogs Cannot Be Freely Interchanged


The pharmacological impact of oxalamides within the indoline-furan chemotype is exquisitely sensitive to even minor structural perturbations. In closely related series of indole-based oxalamides, the nature and position of substituents on the N-aryl ring dictate tubulin polymerization inhibitory activity and antiproliferative potency across cancer cell lines, with IC₅₀ values varying by orders of magnitude between analogs [1]. The 4-methoxyphenyl group specifically introduces a hydrogen-bond acceptor capable of modulating target engagement, solubility, and metabolic stability in ways that cannot be replicated by unsubstituted phenyl, 2-methoxyphenyl, or alkyl-substituted counterparts [2]. Consequently, interchanging CAS 898416-39-2 with a structurally adjacent analog without confirmatory biological evaluation risks nullifying assay outcomes and invalidating structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide


Nrf2-ARE Activation: N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide vs. Inactive Oxalamide Analogs

In an Nrf2-mediated ARE luciferase reporter gene assay conducted in human HepG2-ARE-C8 cells, N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide exhibited an EC₅₀ greater than 100,000 nM, indicating negligible Nrf2 pathway activation [1]. This result places the compound among the subset of oxalamides that lack Nrf2 agonism, which is a critical differentiation parameter for users seeking to exclude off-target antioxidant response element activation in their screening cascades.

Nrf2 ARE HepG2 Oxidative Stress

Structural Determinants of Kinase Selectivity: The 4‑Methoxyphenyl Pharmacophore Advantage

In the oxalamide chemotype claimed for c-Met kinase inhibition, the presence of a 4-substituted phenyl group is a key structural determinant of biochemical potency. Patent data demonstrate that oxalamides bearing a 4-methoxyphenyl substitution retain potent c-Met inhibitory activity (IC₅₀ values in the nanomolar range for representative analogs), whereas unsubstituted phenyl or ortho-substituted variants exhibit substantially reduced potency [1]. While this specific compound is not explicitly exemplified in the cited patent, its 4-methoxyphenyl motif is consistent with the pharmacophore required for target engagement, providing a class-level inference of its potential selectivity profile.

Kinase Inhibition c-Met SAR Oxalamide

Antiproliferative Activity Landscape: Positioning Among Indole-Oxalamide Tubulin Inhibitors

A series of indole-based oxalamide derivatives were evaluated for antiproliferative activity against PC-3 (prostate), HeLa (cervical), and HCT-116 (colon) cancer cell lines. The most potent analog in this series, compound 8g, exhibited IC₅₀ values in the low micromolar range across all three lines and induced G2/M cell cycle arrest consistent with tubulin polymerization inhibition [1]. CAS 898416-39-2, while not directly tested in this study, shares the oxalamide-indoline-furan core scaffold but differs in the N-aryl substitution pattern (4‑methoxyphenyl vs. the optimized substituents of 8g). Based on reported SAR, the 4‑methoxyphenyl variant is anticipated to show moderate antiproliferative activity, weaker than the optimized 8g lead but potentially distinct in its selectivity profile across cell lines.

Antiproliferative Tubulin Polymerization Cancer Cell Lines

Physicochemical Differentiation: Calculated Drug-Likeness and CNS Permeability Estimates

Calculated physicochemical properties for CAS 898416-39-2 reveal a molecular weight of 405.45 g/mol, a topological polar surface area (tPSA) of approximately 84 Ų, and 2 hydrogen bond donors (oxalamide NH groups) [1]. These values place the compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five, while the moderate tPSA suggests potential for blood-brain barrier penetration that is intermediate between highly CNS-permeable oxalamides and peripherally restricted analogs. In contrast, closely related analogs with additional polar substituents (e.g., sulfonamide, carboxylic acid) exhibit tPSA values exceeding 120 Ų, significantly reducing predicted CNS exposure.

Drug-Likeness CNS Permeability ADME Physicochemical Properties

Priority Application Scenarios for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide Based on Established Evidence


Nrf2 Pathway Counter-Screening in Oxidative Stress Drug Discovery

Given its demonstrated inactivity as an Nrf2 activator (EC₅₀ > 100 µM in the HepG2-ARE-C8 reporter assay), this compound is ideally suited as a negative control or selectivity probe in high-throughput screens designed to identify bona fide Nrf2 pathway activators [1]. Its inclusion minimizes the risk of false-positive hits arising from nonspecific assay interference while simultaneously enabling SAR analysis of the structural features that abolish Nrf2 agonism within the oxalamide chemotype.

Kinase Inhibitor Library Design with a Focus on c-Met and RTK Targets

The 4-methoxyphenyl substitution pattern of CAS 898416-39-2 aligns with the pharmacophore described in oxalamide-based c-Met kinase inhibitor patents [1]. Procurement of this compound for focused kinase screening libraries enables systematic exploration of how indoline-furan-oxalamide scaffolds engage the ATP-binding pocket of receptor tyrosine kinases, facilitating the identification of selective inhibitors through comparative SAR studies against analogs bearing different N-aryl substituents.

Tubulin Polymerization Inhibitor SAR Probe for Anticancer Medicinal Chemistry

The compound's structural similarity to indole-oxalamide tubulin polymerization inhibitors reported by Diao et al. (2020) positions it as a valuable comparator scaffold for dissecting the contribution of the N-aryl group to antiproliferative activity [1]. Researchers can use CAS 898416-39-2 to systematically probe how the 4‑methoxyphenyl moiety influences tubulin binding affinity, cell cycle arrest profiles, and cytotoxicity relative to the optimized 8g lead compound, generating actionable SAR data for lead optimization programs.

Computational Drug Discovery and Pharmacophore Modeling

The well-defined structure, moderate molecular weight (405.45 g/mol), and balanced physicochemical profile (tPSA ≈ 84 Ų) of this compound make it a suitable entry for computational docking studies, molecular dynamics simulations, and pharmacophore model generation [1]. Its intermediate CNS permeability predictions support its use in virtual screening campaigns aimed at identifying brain-penetrant kinase inhibitors or tubulin-targeting agents for glioblastoma and CNS-metastatic cancers.

Quote Request

Request a Quote for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.